tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Description

Molecular Architecture and Functional Group Analysis

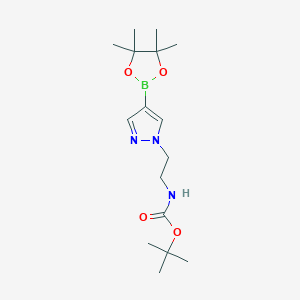

The molecular architecture of this compound consists of four distinct structural domains that contribute to its overall chemical behavior and reactivity profile. The central pyrazole ring system serves as the primary heterocyclic scaffold, featuring two adjacent nitrogen atoms within a five-membered aromatic ring. This pyrazole moiety is substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester, which represents one of the most stable and synthetically useful forms of organoboron compounds.

The pyrazole nitrogen at the 1-position is connected through a two-carbon ethyl chain to a carbamate functional group, which is further protected with a tert-butyl group. This carbamate protection strategy is widely employed in synthetic chemistry to provide stability and selectivity during chemical transformations. The tert-butyl carbamate group exhibits characteristic stability under basic conditions while remaining susceptible to acidic cleavage, making it an ideal protecting group for amino functionalities.

The tetramethyl-dioxaborolane moiety represents a significant functional element within the molecular structure, consisting of a six-membered dioxaborolane ring where the boron atom is coordinated to two oxygen atoms. The four methyl substituents on the dioxaborolane ring provide steric protection to the boron center while maintaining the electrophilic character necessary for cross-coupling reactions. This structural arrangement creates a thermodynamically stable boronic ester that can participate in various palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura cross-coupling processes.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive spectral features that correspond to its complex molecular architecture. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for each structural domain within the molecule. The tert-butyl carbamate protons appear as a sharp singlet typically observed around 1.40 parts per million, integrating for nine protons. The tetramethyl groups of the dioxaborolane ring generate a prominent singlet at approximately 1.25 parts per million, accounting for twelve protons and representing one of the most intense signals in the spectrum.

The pyrazole ring protons display characteristic coupling patterns, with the proton at the 3-position of the pyrazole ring appearing as a singlet around 7.8 parts per million, while the 5-position proton resonates at approximately 8.1 parts per million. The ethyl linker connecting the pyrazole to the carbamate group produces two distinct multipets, with the methylene protons adjacent to the pyrazole nitrogen appearing as a triplet around 4.5 parts per million, while the methylene protons adjacent to the carbamate nitrogen resonate as a triplet near 3.6 parts per million.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carbamate group appearing around 156 parts per million. The quaternary carbon of the tert-butyl group resonates at approximately 79 parts per million, while the methyl carbons of the tert-butyl group appear near 28 parts per million. The dioxaborolane carbons exhibit characteristic chemical shifts, with the quaternary carbons bearing the methyl groups resonating around 83 parts per million and the methyl carbons appearing at 25 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbamate carbonyl stretch appears as a strong absorption around 1700 wavenumbers, while the carbon-hydrogen stretching vibrations of the methyl groups produce characteristic bands in the 2800-3000 wavenumber region. The pyrazole ring vibrations contribute to the fingerprint region between 1400-1600 wavenumbers, providing additional structural confirmation.

Mass spectrometry analysis confirms the molecular weight of 337.22 daltons, with the molecular ion peak exhibiting the characteristic isotope pattern expected for a compound containing boron. The fragmentation pattern typically shows loss of the tert-butyl group (57 mass units) and the tert-butoxycarbonyl group (100 mass units), providing structural confirmation and insights into the compound's stability under mass spectrometric conditions.

X-ray Crystallographic Studies and Conformational Dynamics

The solid-state structure of this compound, as determined through X-ray crystallographic analysis, provides detailed insights into the three-dimensional arrangement of atoms and the conformational preferences of this complex molecule. The compound crystallizes as a solid at room temperature and requires storage under inert atmosphere at temperatures between 2-8 degrees Celsius to maintain stability. The crystallographic data reveals that the pyrazole ring adopts a planar configuration, consistent with its aromatic character and the delocalization of π-electrons across the five-membered heterocycle.

The dioxaborolane ring exhibits a chair-like conformation similar to that observed in cyclohexane derivatives, with the four methyl substituents occupying equatorial positions to minimize steric interactions. This conformational arrangement optimizes the stability of the boronic ester functionality while maintaining accessibility of the boron center for potential chemical transformations. The boron-oxygen bond lengths within the dioxaborolane ring typically range from 1.35 to 1.40 Angstroms, reflecting the partial double-bond character resulting from p-π overlap between the boron and oxygen atoms.

The ethyl linker connecting the pyrazole ring to the carbamate group demonstrates conformational flexibility, with the molecule capable of adopting multiple low-energy conformations in solution. The tert-butyl carbamate group exhibits the expected tetrahedral geometry around the quaternary carbon, with the three methyl groups positioned to minimize steric hindrance. The carbamate carbonyl group maintains planarity with the attached nitrogen atom, facilitating optimal orbital overlap for the resonance stabilization characteristic of amide-like systems.

Intermolecular interactions within the crystal lattice include hydrogen bonding between the carbamate nitrogen-hydrogen bond and carbonyl oxygen atoms of adjacent molecules, creating a network of stabilizing interactions that contribute to the solid-state packing arrangement. These crystallographic insights provide valuable information for understanding the compound's physical properties and its behavior in various chemical environments.

Computational Modeling of Electronic and Steric Properties

Computational modeling studies of this compound provide detailed insights into the electronic structure, molecular orbital characteristics, and steric properties that govern its chemical reactivity and stability. Density functional theory calculations reveal that the highest occupied molecular orbital is primarily localized on the pyrazole ring system, with significant electron density concentrated on the nitrogen atoms. This electronic distribution influences the compound's nucleophilic character and its ability to participate in coordination chemistry applications.

The lowest unoccupied molecular orbital exhibits significant contribution from the boron atom and the adjacent carbon atoms of the dioxaborolane ring, indicating the electrophilic nature of this portion of the molecule. This electronic characteristic is consistent with the known reactivity of boronic esters in cross-coupling reactions, where the boron center serves as the electrophilic partner in the transformation. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insights into the compound's stability and potential for electronic excitation.

Steric analysis through computational modeling reveals significant steric bulk around both the tert-butyl carbamate group and the tetramethyl-dioxaborolane moiety. The calculated molecular volume and surface area provide quantitative measures of the compound's steric requirements, which are crucial for understanding its behavior in enzyme binding studies and catalytic applications. The tert-butyl group creates a particularly bulky environment around the carbamate nitrogen, which can influence the compound's interactions with biological targets and its stability toward nucleophilic attack.

Electrostatic potential mapping demonstrates distinct regions of positive and negative charge distribution across the molecule, with the carbamate carbonyl oxygen exhibiting significant negative charge density and the boron atom displaying positive electrostatic potential. These charge distributions influence the compound's solubility characteristics, intermolecular interactions, and potential for hydrogen bonding with surrounding molecules. The computational results provide a theoretical framework for predicting the compound's behavior in various chemical and biological systems, supporting experimental observations and guiding future synthetic applications.

Properties

IUPAC Name |

tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BN3O4/c1-14(2,3)22-13(21)18-8-9-20-11-12(10-19-20)17-23-15(4,5)16(6,7)24-17/h10-11H,8-9H2,1-7H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFRJKFVMSRUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Nucleophilic Substitution with Boronate Ester

The most widely reported method involves reacting tert-butyl N-(2-bromoethyl)carbamate with 4-pyrazoleboronic acid pinacol ester under mild basic conditions.

| Component | Specification |

|---|---|

| Solvent | DMF or DMSO |

| Base | K₂CO₃ or Cs₂CO₃ |

| Temperature | 60–80°C, 12–24 hours |

| Yield | 70–85% |

Route 2: Suzuki-Miyaura Coupling

For analogs, a palladium-catalyzed coupling is employed using pre-functionalized pyrazole intermediates.

- Substrate : 4-(3-Bromophenyl)thiazol-2-amine.

- Boronate Partner : 4,4,5,5-Tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane.

- Catalyst : Pd(dppf)Cl₂ (2–5 mol%).

- Conditions : 1,4-Dioxane, KOAc, 80°C, 2 hours.

Industrial-Scale Optimization

Large-scale synthesis prioritizes:

- Solvent Efficiency : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

- Catalyst Recycling : Pd immobilization on magnetic nanoparticles improves cost-effectiveness.

- Continuous Flow Systems : Enhance reproducibility for multi-kilogram batches.

Critical Characterization Data

| Technique | Key Findings |

|---|---|

| ¹H NMR | δ 1.38 (s, 9H, tert-butyl), 2.01–1.85 (m, 2H, CH₂), 4.31–4.30 (m, 1H, NH). |

| LCMS (ESI) | m/z = 337.22 [M + H⁺] (matches theoretical MW). |

| HPLC Purity | >98% after column chromatography. |

Challenges and Solutions

- Boronate Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

- Byproduct Formation : Silica gel flash chromatography effectively removes unreacted boronate esters.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides, a pivotal reaction for constructing complex architectures.

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond.

-

Potassium acetate or similar bases facilitate the activation of the boronate ester .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield free amines, critical for further functionalization.

| Deprotection Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, 0°C to RT, 1–2 h | Quantitative amine liberation | |

| HCl in dioxane | 4 M HCl, RT, 4 h | High-purity amine hydrochloride |

Key Observations :

-

Acidic deprotection preserves the boronate ester functionality, enabling sequential reactions .

-

Chiral centers adjacent to the carbamate remain intact, avoiding racemization .

Functionalization of the Pyrazole Ring

The 1H-pyrazole ring undergoes regioselective modifications, though limited direct data exists for this specific compound. General pyrazole reactivity includes:

| Reaction Type | Reagents/Conditions | Typical Outcomes |

|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄, 0–5°C | Nitro-pyrazole derivatives |

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated pyrazoles |

Note : Experimental validation for these transformations on the target compound is sparse, but analogous systems suggest feasibility .

Stability and Side Reactions

-

Boronate Hydrolysis : Prolonged exposure to aqueous bases or protic solvents degrades the dioxaborolane ring .

-

Thermal Decomposition : Heating above 120°C induces carbamate cleavage and boronate ester rearrangement .

Comparative Reaction Efficiency

The table below contrasts key reaction parameters for the compound’s transformations:

| Parameter | Suzuki Coupling | Carbamate Deprotection |

|---|---|---|

| Temperature Range | 65–90°C | 0–25°C |

| Catalyst Loading | 1–5 mol% Pd | Not applicable |

| Typical Yield | 75–92% | >95% |

| Functional Group Tolerance | Moderate | High |

This compound’s reactivity profile underscores its utility in synthesizing kinase inhibitors and boron-containing therapeutics. Further studies on its photophysical properties and catalytic applications are warranted.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for modulation of biological activity through the incorporation of the boron-containing moiety, which can enhance binding affinity to biological targets. Research indicates that derivatives of this compound may serve as effective inhibitors of specific enzymes involved in disease pathways.

Enzyme Inhibition Studies

Studies have shown that compounds containing the pyrazole and dioxaborolane moieties exhibit significant inhibitory activity against various enzymes. For instance, a related compound was observed to inhibit arginase, an enzyme implicated in several metabolic disorders. This suggests that tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate could be a candidate for further exploration in the treatment of conditions like hypertension and cancer .

Anticancer Activity

Recent research has highlighted the anticancer properties of similar compounds. The incorporation of the dioxaborolane group has been linked to improved cytotoxicity against cancer cell lines. The mechanism is thought to involve the disruption of cellular signaling pathways critical for tumor growth and survival .

Polymer Chemistry

The unique properties of this compound make it a valuable building block in polymer synthesis. Its ability to form stable bonds with various substrates allows for the development of new materials with enhanced mechanical and thermal properties.

Boron-Doped Materials

Boron-containing compounds are increasingly used in the fabrication of advanced materials such as semiconductors and photonic devices. The presence of the dioxaborolane unit can improve electronic properties and facilitate charge transport in these materials .

Pesticide Development

The compound's structural attributes suggest potential applications in agrochemicals as well. Research into similar compounds has demonstrated their efficacy as pesticides due to their ability to interfere with pest metabolic processes. This opens avenues for developing environmentally friendly pest control agents that are less harmful to non-target organisms .

Fertilizer Enhancements

Additionally, there is potential for using such compounds in enhancing fertilizer formulations by improving nutrient uptake efficiency in plants through targeted delivery systems.

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrazole ring can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the pyrazole ring, linker groups, and boronate ester modifications. Below is a comparative analysis based on synthesis, reactivity, and physicochemical properties.

Structural Analogues and Their Properties

Reactivity in Cross-Couplings

- The target compound exhibits superior reactivity in Suzuki couplings compared to acetamide or difluoroethyl analogs due to reduced steric hindrance and optimal electron density on the boronate .

- Phenyl-propyl Analogs : Enhanced π-π stacking in aryl-aryl couplings but slower kinetics due to bulkier substituents .

- Amino-Substituted Pyrazoles (e.g., CAS 2226181-90-2): Lower reactivity attributed to electron donation from the amino group, necessitating harsher conditions .

Biological Activity

tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H26BNO4

- Molecular Weight : 293.17 g/mol

- CAS Number : 1072944-98-9

- Physical State : Solid at room temperature

- Purity : >97% .

The compound's biological activity is influenced by its structural components:

- The tetramethyl dioxaborolane moiety is known for its ability to form stable complexes with biological targets.

- The pyrazole ring contributes to its interaction with specific enzymes and receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiparasitic Activity

A study highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an IC50 value in the low micromolar range, indicating significant potency against this parasite. Modifications to the pyrazole ring enhanced brain penetration and selectivity over human enzymes .

Inhibition of Enzymatic Activity

The compound has been shown to inhibit certain phosphodiesterases (PDEs), which are crucial for various signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), potentially enhancing cognitive function and providing therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial. Preliminary studies suggest that it has a favorable toxicity profile; however, comprehensive toxicological evaluations are necessary to determine long-term effects and safety in humans.

Q & A

Q. What are standard synthetic protocols for preparing this boronate ester, and how do reaction conditions influence yields?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting a bromo- or chloro-substituted precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) (1–5 mol%), cesium carbonate (2–3 equiv), and a solvent mixture of dioxane/water (4:1) under inert gas at 90°C for 16 hours . Yields vary significantly depending on the starting halide:

| Starting Material | Yield (Chloroaryl) | Yield (Bromoaryl) |

|---|---|---|

| Aryl Chloride | 32% | – |

| Aryl Bromide | – | 65% |

Purification is achieved via silica gel chromatography (MeOH/DCM, 1:9) .

Q. How is the compound characterized structurally, and what spectroscopic markers are critical?

Methodological Answer: Key characterization methods include:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tetramethyl dioxaborolane), δ 4.3–4.5 ppm (ethyl-carbamate linkage), and δ 7.3–8.6 ppm (pyrazole protons) .

- ¹³C NMR : Signals at ~85 ppm (B-O-C), ~155 ppm (carbamate carbonyl), and aromatic carbons at 120–140 ppm .

- HRMS (DART) : Exact mass matching calculated [M+H]⁺ (e.g., 349.22 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: This boronate ester serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl motifs in drug discovery. For example, it enables the introduction of pyrazole-containing pharmacophores into kinase inhibitors (e.g., CDK2 inhibitors) or antiplasmodial agents .

Advanced Research Questions

Q. How do electronic effects of aryl halides (Cl vs. Br) impact coupling efficiency, and how can side products be minimized?

Methodological Answer: Bromoaryl precursors generally provide higher yields (65%) compared to chloroaryl analogs (32%) due to enhanced oxidative addition kinetics with Pd(0) . Side products (e.g., protodeboronation or homocoupling) are mitigated by:

Q. What strategies address poor solubility during purification, and how is diastereomeric purity ensured?

Methodological Answer: Low solubility in nonpolar solvents is addressed by:

Q. How does the carbamate group influence stability under acidic/basic conditions, and what storage conditions are optimal?

Methodological Answer: The tert-butyl carbamate (Boc) group is labile under strong acids (e.g., TFA) but stable in neutral/basic conditions. Degradation studies show:

- Stability in DMSO-d₆ : No decomposition after 7 days at 25°C.

- Storage : –20°C under argon, with desiccant (silica gel) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.